2-(piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone
Description
2-(Piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone (CAS: 309291-44-9) is a synthetic organic compound with the molecular formula C₃₈H₄₀N₂O and a molecular weight of 540.737 g/mol . Its structure features a quinoline core substituted with three methyl groups at positions 2, 2, and 4, a bulky trityl (triphenylmethyl) group at position 6, and a piperidine-linked ethanone moiety at position 1. The trityl group introduces significant steric bulk and hydrophobicity, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C38H40N2O |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C38H40N2O/c1-29-27-37(2,3)40(36(41)28-39-24-14-7-15-25-39)35-23-22-33(26-34(29)35)38(30-16-8-4-9-17-30,31-18-10-5-11-19-31)32-20-12-6-13-21-32/h4-6,8-13,16-23,26-27H,7,14-15,24-25,28H2,1-3H3 |
InChI Key |
OJKPYKAUXPRMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN6CCCCC6)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₂₄N₂
- Molecular Weight: 276.4 g/mol
- CAS Number: 22567-38-0
Its unique structure incorporates a piperidine ring and a quinoline moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine moiety is believed to enhance the lipophilicity of the compound, allowing better membrane penetration and increased activity against microbial cells.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. A notable study reported that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspase pathways . Specifically, 2-(piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone was found to inhibit cell proliferation in breast cancer cells by modulating key signaling pathways involved in cell cycle regulation.
Neuroprotective Effects
The neuroprotective potential of piperidine-containing compounds has been documented in various studies. For instance, compounds with similar structures demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This suggests that 2-(piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone may offer therapeutic benefits in neurodegenerative diseases.
The biological activity of 2-(piperidin-1-yl)-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone is likely attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Induction of Apoptosis: By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
- Antioxidant Activity: The presence of the quinoline structure may confer antioxidant properties, protecting cells from oxidative damage.
Case Studies
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its quinoline backbone combined with trityl and trimethyl substituents, distinguishing it from other ethanone derivatives. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison
Key Observations :
- The target compound’s trityl group confers exceptional steric hindrance and hydrophobicity, which may reduce solubility compared to smaller heterocyclic derivatives (e.g., tetrazole or oxadiazole-based compounds) .
- Compounds with para-substituted aryl groups (e.g., ) show enhanced antimicrobial activity, suggesting that substituent position critically impacts biological efficacy .
Key Observations :
- Piperidine coupling (e.g., via acetonitrile-mediated reactions) is a common strategy for introducing the 2-(piperidin-1-yl)ethanone moiety .
- The target compound’s trityl group may necessitate protective synthetic strategies, adding complexity compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
